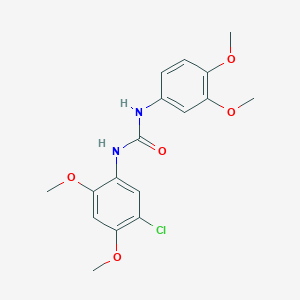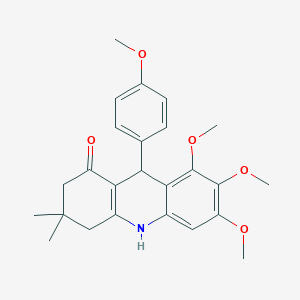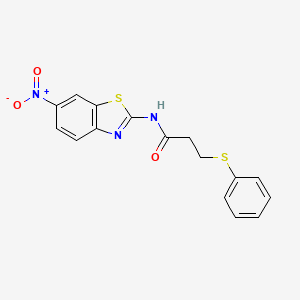
7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one
Übersicht
Beschreibung
7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one, also known as DCM, is a fluorescent dye that has been widely used in scientific research. It is a synthetic compound that belongs to the class of coumarin derivatives. DCM has a unique chemical structure that makes it an ideal tool for various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Wirkmechanismus
7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one works by binding to biological molecules such as proteins and nucleic acids, which causes a change in its fluorescence properties. This change in fluorescence can be used to monitor changes in biological processes such as enzyme activity or protein-protein interactions.
Biochemical and Physiological Effects:
7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in various cell types, including neurons, muscle cells, and cancer cells. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has been shown to have a high signal-to-noise ratio, making it an ideal tool for imaging and detection.
Vorteile Und Einschränkungen Für Laborexperimente
7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has several advantages for use in lab experiments. It has a high quantum yield, which means that it emits a high amount of fluorescence for each photon absorbed. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one also has a high photostability, which means that it can withstand prolonged exposure to light without losing its fluorescence properties. However, 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one in scientific research. One potential application is in the development of biosensors for detecting specific molecules such as neurotransmitters or hormones. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one could also be used in the development of new imaging techniques for studying cellular processes. Additionally, 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one could be used in the development of new drug candidates for various diseases. Overall, 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has the potential to be a valuable tool for a wide range of scientific applications.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one is widely used in scientific research as a fluorescent probe for various applications. It has been used to study intracellular calcium dynamics, protein-protein interactions, and membrane potential changes. 7-(diethylamino)-4-methyl-3-nitro-2H-chromen-2-one has also been used in high-throughput screening assays to identify potential drug candidates.
Eigenschaften
IUPAC Name |
7-(diethylamino)-4-methyl-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-15(5-2)10-6-7-11-9(3)13(16(18)19)14(17)20-12(11)8-10/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTDMVAUQPYNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-[cyclopropyl(3-nitrobenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4745247.png)
![4-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-1-piperazinecarbothioamide](/img/structure/B4745255.png)

![2-(4-chloro-5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4745269.png)
![7-({[4-allyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4745277.png)
![4-[({5-[(3-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4745278.png)

![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745305.png)



![N-(4-methylphenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4745325.png)
![3-cyclopropyl-N-{2-[(2,5-dichlorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4745328.png)